molecular formula C7H5BrFNO2 B6364343 2-Bromo-4-fluoro-3-methyl-1-nitro-benzene CAS No. 1245644-86-3

2-Bromo-4-fluoro-3-methyl-1-nitro-benzene

Cat. No. B6364343
CAS RN: 1245644-86-3
M. Wt: 234.02 g/mol
InChI Key: PDMCCNBQQUKSMY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methyl-1-nitro-benzene is an organic compound that belongs to the class of aromatic halides. It is also known by other names such as 1-Bromo-2-methyl-5-nitrobenzene and 2-Bromo-4-nitrotoluene .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrFNO2 . The molecular weight is 234.02 g/mol . The structure includes a benzene ring with bromo, fluoro, methyl, and nitro substituents .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antimicrobial Agents Synthesis

2-Bromo-4-fluoro-3-methyl-1-nitro-benzene derivatives have been explored for their antimicrobial properties. New compounds containing fluoro, bromo, nitro, methyl, and other substituents on the benzene ring have been synthesized and demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. These compounds often exhibit superior activity compared to reference drugs, highlighting their potential as novel antimicrobial agents (Liaras et al., 2011).

Molecular Structure Studies

The compound's derivatives have been used to study molecular structure and intermolecular interactions, such as hydrogen bonding and π–π stacking interactions. These studies contribute to our understanding of how structural modifications influence physical and chemical properties, which is crucial for designing more efficient and targeted molecules (Kant et al., 2012).

Radiopharmaceuticals Synthesis

In the field of radiopharmaceuticals, derivatives of this compound have been developed for potential use as bifunctional labeling agents. These compounds are prepared through nucleophilic substitution reactions and could be utilized in the synthesis of radiolabeled compounds for medical imaging, such as positron emission tomography (PET) (Namolingam et al., 2001).

Nucleophilic Aromatic Substitution Reactions

The compound and its derivatives have been explored in nucleophilic aromatic substitution reactions, leading to the creation of novel benzenes with specific substitution patterns. This research is significant for the development of new synthetic methodologies that can be applied in the synthesis of complex organic molecules, potentially useful in various chemical industries (Ajenjo et al., 2016).

Material Sciences

Research has also focused on the development of new materials through the synthesis of ion-pair charge transfer complexes, which exhibit intense near-IR absorption. These complexes, involving derivatives of this compound, have potential applications in the development of optoelectronic devices and materials capable of near-IR light absorption (Yao et al., 2008).

Safety and Hazards

This compound is classified as toxic . The safety information includes several hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-bromo-1-fluoro-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMCCNBQQUKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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